molecular formula C17H22N2O B14865251 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B14865251
M. Wt: 270.37 g/mol
InChI Key: TZWIFKPHIBDNEZ-UHFFFAOYSA-N
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features both a piperidine and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine.

    Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using an indole derivative and a suitable electrophile.

    Final Assembly: The final step involves the formation of the ethanone linkage, which can be achieved through a condensation reaction between the piperidine and indole intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The indole and piperidine rings can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
  • 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-pyridin-1-yl)ethanone

Uniqueness

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of both the piperidine and indole rings, which may confer distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-indol-1-ylethanone

InChI

InChI=1S/C17H22N2O/c1-13-9-14(2)11-19(10-13)17(20)12-18-8-7-15-5-3-4-6-16(15)18/h3-8,13-14H,9-12H2,1-2H3

InChI Key

TZWIFKPHIBDNEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C

Origin of Product

United States

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